3-Phenyl-5-propylbenzofuran-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-propyl-1-benzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of phenols followed by cyclization. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. The use of low-valent titanium catalysts in the McMurry reaction is one such method, where the reductive coupling of carbonyl compounds leads to the formation of benzofuran rings .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-propyl-1-benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of benzofuran-6-one derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal activities, making it a candidate for antimicrobial agents.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The biological activity of 3-phenyl-5-propyl-1-benzofuran-6-ol is attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of cell proliferation pathways, possibly through the modulation of kinase activity. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzofuran: Lacks the propyl and hydroxyl groups, resulting in different biological activities.
5-bromo-1-benzofuran-2-yl: Substituted with a bromine atom, showing distinct reactivity and applications.
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones: Known for their anticancer properties.
Uniqueness
3-phenyl-5-propyl-1-benzofuran-6-ol is unique due to the presence of both a propyl group and a hydroxyl group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-phenyl-5-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O2/c1-2-6-13-9-14-15(12-7-4-3-5-8-12)11-19-17(14)10-16(13)18/h3-5,7-11,18H,2,6H2,1H3 |
InChI Key |
TVTFAXVFDNVGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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